![molecular formula C12H22N4O2 B137304 1,3-Dibutyl-5,6-diaminouracil CAS No. 52998-23-9](/img/structure/B137304.png)
1,3-Dibutyl-5,6-diaminouracil
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Overview
Description
“1,3-Dibutyl-5,6-diaminouracil” (DBU) is an organic compound composed of two butyl groups and one diaminouracil group . It is a type of uracil derivative, which is a type of aromatic heterocyclic compound. DBU is a colorless and odorless solid that is soluble in water.
Molecular Structure Analysis
The molecular formula of “1,3-Dibutyl-5,6-diaminouracil” is C12H22N4O2 . The InChI string is InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 . The Canonical SMILES is CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N .
Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dibutyl-5,6-diaminouracil” is 254.33 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are both 254.17427596 g/mol . The Topological Polar Surface Area is 92.7 Ų .
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
The recovery and purification of biologically produced diols, such as 1,3-propanediol, have been extensively studied. Techniques explored for efficiency, yield, purity, and energy consumption include:
- Liquid–Liquid Extraction This research provides a foundation that could guide the purification and analysis processes for compounds like 1,3-Dibutyl-5,6-diaminouracil, especially if it were to be produced biologically or required purification from complex mixtures .
Remember, 1,3-Dibutyl-5,6-diaminouracil has the IUPAC name 5,6-diamino-1,3-dibutylpyrimidine-2,4-dione, and its molecular formula is C12H22N4O2 . If you need further details or have additional inquiries, feel free to ask! 🌟
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring, which bears a ketone . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dibutyl-5,6-diaminouracil are currently unknown Given its structural similarity to other pyrimidones, it may potentially influence pathways involving these compounds
properties
IUPAC Name |
5,6-diamino-1,3-dibutylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWNKGXPRVBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440060 |
Source
|
Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibutyl-5,6-diaminouracil | |
CAS RN |
52998-23-9 |
Source
|
Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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